molecular formula C6H10ClN3O B6187983 5-(pyrrolidin-3-yl)-1,2,4-oxadiazole hydrochloride CAS No. 2639439-69-1

5-(pyrrolidin-3-yl)-1,2,4-oxadiazole hydrochloride

Cat. No.: B6187983
CAS No.: 2639439-69-1
M. Wt: 175.6
InChI Key:
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Description

5-(pyrrolidin-3-yl)-1,2,4-oxadiazole hydrochloride is a heterocyclic compound that contains both a pyrrolidine ring and an oxadiazole ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(pyrrolidin-3-yl)-1,2,4-oxadiazole hydrochloride typically involves the formation of the oxadiazole ring followed by the introduction of the pyrrolidine moiety. One common method involves the cyclization of a suitable hydrazide with a nitrile oxide to form the oxadiazole ring. The pyrrolidine ring can then be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(pyrrolidin-3-yl)-1,2,4-oxadiazole hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the oxadiazole ring or the pyrrolidine ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents onto the rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the rings.

Scientific Research Applications

5-(pyrrolidin-3-yl)-1,2,4-oxadiazole hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(pyrrolidin-3-yl)-1,2,4-oxadiazole hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine derivatives: These compounds share the pyrrolidine ring and may have similar biological activities.

    Oxadiazole derivatives: Compounds with the oxadiazole ring can have comparable chemical properties and reactivity.

Uniqueness

5-(pyrrolidin-3-yl)-1,2,4-oxadiazole hydrochloride is unique due to the combination of the pyrrolidine and oxadiazole rings, which can confer distinct chemical and biological properties. This dual-ring structure can enhance its potential as a versatile scaffold for drug development and other applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-(pyrrolidin-3-yl)-1,2,4-oxadiazole hydrochloride involves the reaction of 3-amino-1-propanol with ethyl chloroformate to form 3-(chlorocarbonyl)propan-1-amine. This intermediate is then reacted with hydrazine hydrate to form 3-(hydrazinocarbonyl)propan-1-amine, which is further reacted with ethyl oxalyl chloride to form 3-(1,2-dioxoethyl)hydrazinecarboxamide. Finally, this compound is reacted with pyrrolidine to form the target compound, which is then converted to the hydrochloride salt form.", "Starting Materials": [ "3-amino-1-propanol", "ethyl chloroformate", "hydrazine hydrate", "ethyl oxalyl chloride", "pyrrolidine", "hydrochloric acid" ], "Reaction": [ "Step 1: 3-amino-1-propanol is reacted with ethyl chloroformate in the presence of a base such as triethylamine to form 3-(chlorocarbonyl)propan-1-amine.", "Step 2: 3-(chlorocarbonyl)propan-1-amine is reacted with hydrazine hydrate in the presence of a base such as sodium acetate to form 3-(hydrazinocarbonyl)propan-1-amine.", "Step 3: 3-(hydrazinocarbonyl)propan-1-amine is reacted with ethyl oxalyl chloride in the presence of a base such as triethylamine to form 3-(1,2-dioxoethyl)hydrazinecarboxamide.", "Step 4: 3-(1,2-dioxoethyl)hydrazinecarboxamide is reacted with pyrrolidine in the presence of a base such as potassium carbonate to form 5-(pyrrolidin-3-yl)-1,2,4-oxadiazole.", "Step 5: The target compound is converted to the hydrochloride salt form by reacting it with hydrochloric acid." ] }

CAS No.

2639439-69-1

Molecular Formula

C6H10ClN3O

Molecular Weight

175.6

Purity

95

Origin of Product

United States

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